molecular formula C9H10N2O B1354750 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 91487-37-5

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1354750
CAS No.: 91487-37-5
M. Wt: 162.19 g/mol
InChI Key: GBJJCHNGYXMIRH-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Biochemical Analysis

Biochemical Properties

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions due to its reactive nature. It interacts with enzymes, proteins, and other biomolecules through condensation and coupling reactions . For instance, it reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time The compound is thermally stable and has a high boiling point, indicating its stability under various conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl cyanoacetate with acetoacetanilide in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, bases like sodium ethoxide, and solvents such as ethanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, which have applications in the synthesis of dyes, pigments, and other organic compounds.

Scientific Research Applications

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJCHNGYXMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of t-BuOK (17.2 g, 153 mmol) and cyanoacetamide (13 g, 153 mmol) in CH3CN (225 mL) was added (3E)-3-hexen-2-one (15 g, 153 mmol) at room temperature under N2 atmosphere. The reaction mixture was stirred for 30 min. To the reaction mixture was added additional t-BuOK (51.4 g), and the N2 was displaced by oxygen. After stirring for 1 h without external cooling, the mixture was diluted with 4 N HCl, which was added slowly and with good stirring. The mixture was filtered, washed with EtOH, dried to give 6-ethyl-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5 g, 21%). 1H NMR (400 MHz, DMSO-d6) δ 12.33 (br. s., 1H), 6.18 (s, 1H), 2.45 (q, 2H), 2.30 (s, 3H), 1.11 (t, 3H).
Quantity
17.2 g
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reactant
Reaction Step One
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13 g
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reactant
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15 g
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reactant
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Quantity
225 mL
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solvent
Reaction Step One
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51.4 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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